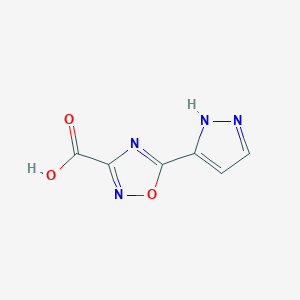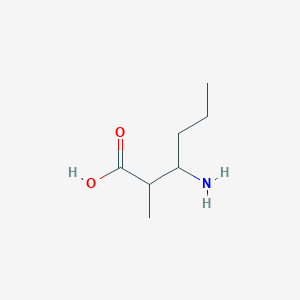![molecular formula C6H5ClN2O2S2 B13317851 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the reaction of 2-mercaptoimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions . The reaction is carried out in the presence of solid potassium carbonate and potassium iodide, with 18-crown-6 as the phase-transfer catalyst in toluene . The structure of the resulting compound is confirmed using X-ray structural analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
科学的研究の応用
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazo[2,1-B][1,3]thiazole Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzo[4,5]imidazo[2,1-B][1,3]thiazoles: These compounds have an additional benzene ring fused to the imidazo[2,1-B][1,3]thiazole core, which can influence their reactivity and biological activity.
Uniqueness
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it a versatile intermediate for further chemical modifications .
特性
分子式 |
C6H5ClN2O2S2 |
|---|---|
分子量 |
236.7 g/mol |
IUPAC名 |
3-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O2S2/c1-4-3-12-6-8-2-5(9(4)6)13(7,10)11/h2-3H,1H3 |
InChIキー |
HGCMCPGSJJYDFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC=C(N12)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)
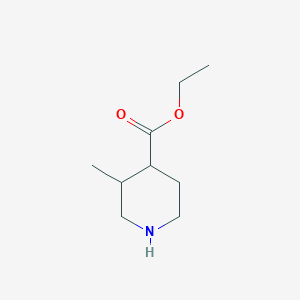

![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
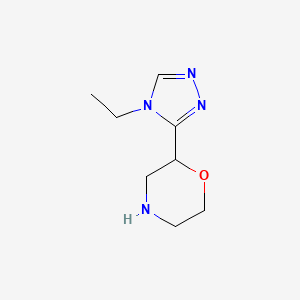



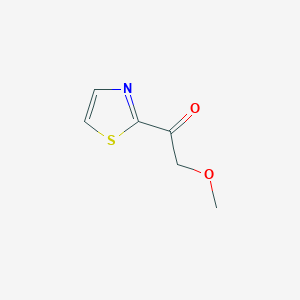
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
